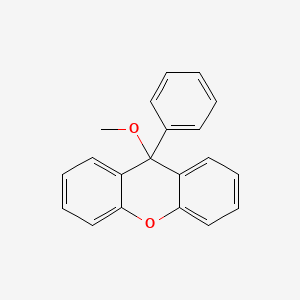

9-Methoxy-9-phenyl-9H-xanthene

Description

Significance of the Xanthene Scaffold in Contemporary Organic Chemistry Research

The xanthene scaffold, a heterocyclic system featuring a dibenzo[b,e]pyran core, is a cornerstone in various fields of contemporary chemical research. nih.gov This tricyclic aromatic structure is not only prevalent in a range of natural products but also serves as a fundamental framework for a multitude of synthetic compounds. nih.govnih.gov Its importance is underscored by its widespread applications, which span from pharmaceuticals and agrochemicals to materials science. nih.govijpsr.com

In medicinal chemistry, xanthene derivatives are recognized for a wide array of biological activities. nih.govijrpc.com These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govacs.org The rigid and structurally diverse nature of the xanthene framework allows for precise modifications, making it an attractive scaffold for developing targeted therapeutic agents. nih.gov For instance, certain derivatives have been designed as activators for AMP-activated protein kinase (AMPK), a key target in the treatment of metabolic diseases like type 2 diabetes. ijrpc.comresearchgate.net

Beyond medicine, the unique photophysical properties of xanthenes make them indispensable in other areas. Many xanthene derivatives are intensely colored and highly fluorescent, leading to their extensive use as dyes and pigments. ijrpc.comacs.org This family of compounds includes well-known dyes such as fluorescein, eosin, and rhodamine. ijrpc.com Their strong fluorescence also makes them valuable as biological sensors and for bioimaging applications. nih.govresearchgate.net In materials science, xanthene fragments are incorporated into polymers to create materials with specific properties, such as high-performance polyimides and polymers for gas separation membranes. acs.org The ability to functionalize the xanthene core, particularly at the 9-position, provides a powerful tool for tuning the electronic and steric properties of these molecules for various applications. nih.gov

Historical Context of 9H-Xanthene Synthesis and Functionalization

The history of xanthene chemistry dates back to the discovery of its core structure, 9H-xanthene (C13H10O). ijrpc.com Early research focused on the isolation of xanthene-based compounds from natural sources and the development of synthetic methods to create the foundational tricyclic ring system. A classic and historically significant method for preparing many xanthene dyes involves the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or 3-aminophenol (B1664112) derivatives. ijrpc.comresearchgate.net

Over the decades, synthetic methodologies have evolved significantly, moving from classical condensation reactions to more sophisticated and efficient strategies. Modern approaches often focus on achieving higher yields, greater functional group tolerance, and more environmentally benign conditions. One-pot synthesis procedures have become increasingly popular for constructing complex xanthene derivatives. researchgate.netrsc.org For example, the synthesis of 1,8-dioxo-octahydro-xanthene derivatives can be achieved through a one-pot reaction of aldehydes and dimedone, often using heterogeneous catalysts like metal-exchanged zeolites to improve efficiency and simplify purification. rsc.org

The functionalization of the 9H-xanthene scaffold has been a central theme in its chemical history. The C9 position is particularly reactive and has been the primary site for introducing a wide range of substituents. This has led to the development of a vast library of 9-substituted xanthenes. nih.gov More recent advancements include the use of metal-free cyclization reactions and acid-mediated one-pot approaches to access diverse xanthene derivatives. researchgate.net These modern methods represent a significant step forward, offering lower costs and reduced environmental impact compared to older techniques that often relied on corrosive reagents. researchgate.net

Overview of 9-Substituted 9H-Xanthene Derivatives in Scholarly Investigations

9-Substituted 9H-xanthene derivatives are a prominent and extensively studied class of heterocyclic compounds. nih.gov The substituent at the C9 position profoundly influences the molecule's steric and electronic properties, which in turn dictates its chemical reactivity and potential applications. This has made the synthesis and study of these derivatives a major focus of scholarly investigation.

A significant area of research involves the use of 9-substituted xanthenes as intermediates in organic synthesis. The C9 position can be functionalized to create a reactive center. For example, the xanthene moiety can stabilize a cationic center at the C9 position, facilitating nucleophilic attack. nih.gov This property is harnessed in various chemical transformations.

The specific compound of interest, 9-Methoxy-9-phenyl-9H-xanthene , is a prime example of a 9-substituted derivative. Its synthesis and structural properties have been subjects of academic study. For instance, a serendipitous preparation of a related compound, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, was achieved through the slow evaporation of a methanol (B129727)/chloroform solution containing its corresponding xanthenol precursor. nih.govresearchgate.net This highlights how 9-alkoxy derivatives can be formed from 9-hydroxyxanthenes (xanthenols). The structure of these compounds is characterized by a non-planar geometry, with the substituents at the C9 position adopting a tetrahedral arrangement. evitachem.com In the case of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene system and the methoxyphenyl ring are nearly orthogonal to each other. nih.govresearchgate.net

The introduction of different groups at the C9 position, such as alkyl, aryl, or trifluoromethyl groups, allows for the fine-tuning of the molecule's properties for specific applications, from photophysical studies to the development of new polymers. acs.orgresearchgate.net For example, 9-alkyl xanthenones have been synthesized and shown to retain fluorescent properties similar to fluorescein, opening up possibilities for new fluorescent sensors. researchgate.net

Physicochemical and Crystallographic Data

The following tables provide key data for xanthene derivatives discussed in academic literature.

Table 1: Physicochemical Properties of Selected Xanthene Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|

| 9H-Xanthene | C₁₃H₁₀O | 182.22 |

| 2-Methoxy-9H-xanthene | C₁₄H₁₂O₂ | 212.25 |

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | C₂₁H₁₈O₃ | 318.35 |

Data sourced from various chemical databases and publications. ijrpc.comnih.govchemsynthesis.comnih.gov

Table 2: Selected Crystallographic Data for 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0665 (6) |

| b (Å) | 9.7653 (7) |

| c (Å) | 21.3191 (15) |

| β (°) | 105.560 (2) |

| Volume (ų) | 1617.8 (2) |

This data pertains to a closely related derivative and provides insight into the structural nature of 9-alkoxy-9-phenyl xanthenes. nih.gov

Structure

3D Structure

Properties

CAS No. |

5231-33-4 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

9-methoxy-9-phenylxanthene |

InChI |

InChI=1S/C20H16O2/c1-21-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h2-14H,1H3 |

InChI Key |

VFVBPQWFNXOYLR-UHFFFAOYSA-N |

SMILES |

COC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |

Canonical SMILES |

COC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 9 Methoxy 9 Phenyl 9h Xanthene

Electron Transfer and Radical-Mediated Reaction Pathways in Xanthene Chemistry

Electron transfer processes are fundamental to many reactions involving xanthene derivatives. In the context of 9-Methoxy-9-phenyl-9H-xanthene, the xanthene moiety can participate in single electron transfer (SET) to form radical intermediates. For instance, reactions of anthracene (B1667546) derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) proceed through the formation of a radical cation via SET. researchgate.net This intermediate is a key species that can lead to various products through subsequent oxidation or nitration pathways. researchgate.net

The stability of the resulting radical species is a crucial factor in determining the reaction outcome. The delocalization of the unpaired electron across the aromatic rings of the xanthene structure contributes to its stability, thereby facilitating these radical-mediated pathways. These pathways are often observed in oxidation reactions and can lead to the formation of dimers or other coupled products.

Ionic Reaction Mechanisms, Including SN1 and SN2 Pathways at the C-9 Position

The C-9 position of the xanthene ring is a focal point for ionic reactions. The departure of a leaving group, such as the methoxy (B1213986) group in 9-Methoxy-9-phenyl-9H-xanthene, can be facilitated to form a stabilized carbocation. This stabilization arises from the delocalization of the positive charge into the adjacent aromatic rings of the xanthene system. nih.gov This phenomenon makes the SN1 pathway a favorable mechanism for nucleophilic substitution at this position.

The general scheme for an SN1 reaction at the C-9 position can be depicted as follows:

Formation of a carbocation: The C-O bond of the methoxy group cleaves, resulting in a planar xanthenyl cation and a methoxide (B1231860) anion.

Nucleophilic attack: A nucleophile attacks the carbocation, leading to the formation of a new bond at the C-9 position.

Due to the steric hindrance around the C-9 position, imparted by the phenyl group and the bulky xanthene framework, the SN2 pathway is generally less favored. The approach of a nucleophile for a backside attack is significantly impeded.

Analysis of Nucleophilic Attack and Cationic Center Stabilization at the 9-Position of the Xanthene Moiety

The stabilization of the cationic center at the C-9 position is a key determinant of the reactivity of xanthene derivatives. nih.gov The resonance structures of the xanthenyl cation illustrate how the positive charge is delocalized over the entire tricyclic system, including the oxygen atom and the aromatic rings. This extensive delocalization significantly lowers the energy of the carbocation, making its formation more facile.

This inherent stability facilitates nucleophilic attack at the C-9 position. nih.gov A variety of nucleophiles can react with the xanthenyl cation, leading to a diverse range of substituted xanthene products. The efficiency of this process is a cornerstone of the synthetic utility of xanthene derivatives in various applications, including the development of hole-transporting materials.

| Feature | Description |

| Cationic Center | C-9 position of the xanthene ring. |

| Stabilization | Delocalization of positive charge into the adjacent aromatic rings. nih.gov |

| Effect | Facilitates nucleophilic attack at the C-9 position. nih.gov |

Photochemical Reaction Mechanisms and Photo-oxidation Processes

Xanthene derivatives are known to undergo photochemical reactions, particularly photo-oxidation. nih.gov Under visible light irradiation and in the presence of a photosensitizer and molecular oxygen, 9H-xanthenes can be oxidized to the corresponding xanthones. nih.gov This process often involves the generation of singlet oxygen as the reactive oxidizing species.

The general mechanism for the photo-oxidation of 9H-xanthene to xanthone (B1684191) can be summarized as:

Excitation of Photosensitizer: The photosensitizer absorbs light and is promoted to an excited state.

Energy Transfer: The excited photosensitizer transfers its energy to molecular oxygen (³O₂), generating singlet oxygen (¹O₂).

Reaction with Xanthene: Singlet oxygen reacts with the 9H-xanthene at the C-9 position, leading to the formation of an unstable intermediate, such as a hydroperoxide.

Conversion to Xanthone: The intermediate subsequently decomposes to yield the corresponding xanthone.

This photo-oxidation process is a common degradation pathway for materials containing xanthene moieties. researchgate.net For instance, the photo-oxidation of poly(p-phenylene vinylene) (PPV) derivatives, which can have structural similarities, is a well-studied degradation process. researchgate.net

Boron-Mediated Rearrangement Reactions

While specific data on boron-mediated rearrangements of 9-Methoxy-9-phenyl-9H-xanthene is not prevalent in the provided search results, the general principles of boron chemistry suggest potential reaction pathways. Boron reagents, particularly Lewis acidic boron halides (e.g., BBr₃), are known to cleave ether bonds.

In a hypothetical reaction, a boron trihalide could coordinate to the oxygen atom of the methoxy group in 9-Methoxy-9-phenyl-9H-xanthene. This would make the methoxy group a better leaving group, facilitating its cleavage to form the xanthenyl cation and a boron-containing anion. Subsequent rearrangement or reaction with a nucleophile could then occur. The specifics of such a rearrangement would depend on the reaction conditions and the nature of the boron reagent used.

Elucidation of Molecular Switching Mechanisms in Xanthene-Based Systems

The structural properties of xanthene derivatives make them suitable components for molecular switches. The isomerization between different forms, such as the Z and E conformers of 2,2'-substituted bixanthenylidenes, can be triggered by external stimuli like light or heat. nih.gov This isomerization occurs with a low activation energy at room temperature. nih.gov

In the context of 9-Methoxy-9-phenyl-9H-xanthene, while it does not inherently act as a switch in this manner, its derivatives can be incorporated into larger molecular systems designed for such purposes. The core xanthene structure provides a rigid and well-defined framework that can be functionalized to create photochromic or electrochromic systems. The reversible formation and cleavage of the C-O bond at the C-9 position, driven by light or an electrochemical potential, could be a basis for a molecular switching mechanism.

Structural Elucidation and Conformational Analysis of 9 Methoxy 9 Phenyl 9h Xanthene

Intermolecular Interactions in Crystalline Structures

A comprehensive review of available scientific literature and crystallographic databases did not yield specific experimental data for the solid-state structure of 9-Methoxy-9-phenyl-9H-xanthene. Consequently, a detailed analysis of its intermolecular interactions based on experimental crystal structure determination is not possible at this time.

While crystallographic studies are available for closely related derivatives, such as 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, the structural and electronic differences imparted by substituents mean that their intermolecular interaction patterns cannot be directly extrapolated to 9-Methoxy-9-phenyl-9H-xanthene. nih.govnih.gov The precise nature of C-H⋯O hydrogen bonds, C-H⋯π interactions, and π–π stacking interactions are highly sensitive to the specific molecular geometry and electronic distribution of the compound in its crystal lattice.

Therefore, the following sections, which would typically detail these specific interactions for 9-Methoxy-9-phenyl-9H-xanthene, remain unwritten pending the future publication of its crystal structure.

Characterization of C-H⋯O Hydrogen Bonding and Other Weak Interactions

No specific crystallographic data is available for 9-Methoxy-9-phenyl-9H-xanthene to perform this analysis.

Examination of C-H⋯π Interactions

No specific crystallographic data is available for 9-Methoxy-9-phenyl-9H-xanthene to perform this analysis.

Analysis of π–π Stacking Interactions

No specific crystallographic data is available for 9-Methoxy-9-phenyl-9H-xanthene to perform this analysis.

Spectroscopic Characterization of 9-Methoxy-9-phenyl-9H-xanthene in Chemical Research

The structural elucidation of complex organic molecules is critically dependent on a suite of spectroscopic techniques. For xanthene derivatives, which are of significant interest due to their diverse applications, these methods provide invaluable insights into their molecular architecture and electronic properties. This article focuses on the spectroscopic characterization of the specific compound 9-Methoxy-9-phenyl-9H-xanthene, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in its analysis.

Theoretical and Computational Studies of 9 Methoxy 9 Phenyl 9h Xanthene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in the study of xanthene derivatives. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic properties of relatively large molecules. For instance, DFT has been employed to analyze the electronic properties of complex structures containing the 9-phenyl-9H-xanthene moiety, such as tetra (9-phenyl-9H-xanthen-9-yl) oxy peripheral-substituted zinc phthalocyanine (B1677752). researchgate.netyyu.edu.tr In such studies, the geometry of the molecule is optimized using a specific basis set, like 6-311G and LanL2DZ, to find the most stable conformation. researchgate.netyyu.edu.tr

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. nih.gov This method is crucial for understanding the photophysical properties of xanthene derivatives, which are often fluorescent. beilstein-journals.org By calculating the transition energies and oscillator strengths, TD-DFT can provide a theoretical basis for interpreting experimental spectroscopic data.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Band Gap Determination)

The electronic structure of a molecule is fundamentally linked to its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.

In a study on a zinc phthalocyanine derivative peripherally substituted with four 9-phenyl-9H-xanthen-9-yloxy groups, DFT calculations were used to determine the HOMO-LUMO energy gap. researchgate.netyyu.edu.tr The presence of the bulky 9-phenyl-9H-xanthene substituents can influence the electronic properties of the central phthalocyanine core. The calculated HOMO-LUMO gap for this complex provides insights into its potential applications, for example, in photodynamic therapy. researchgate.netyyu.edu.tr

The electronic properties of xanthene dyes can be modulated by tuning the HOMO-LUMO gap through the introduction of polar groups. nih.gov This demonstrates the importance of substituent effects on the electronic structure of the xanthene core. For 9-Methoxy-9-phenyl-9H-xanthene, the methoxy (B1213986) and phenyl groups at the 9-position will have a specific influence on the HOMO and LUMO energy levels of the xanthene scaffold.

Table 1: Frontier Orbital Analysis of a Tetra (9-phenyl-9H-xanthen-9-yl) oxy Peripheral-Substituted Zinc Phthalocyanine

| Parameter | Value | Method | Reference |

| HOMO Energy | Data not specified | DFT/6-311G/LanL2DZ | researchgate.netyyu.edu.tr |

| LUMO Energy | Data not specified | DFT/6-311G/LanL2DZ | researchgate.netyyu.edu.tr |

| HOMO-LUMO Gap | Determined | DFT/6-311G/LanL2DZ | researchgate.netyyu.edu.tr |

Note: Specific energy values were not provided in the source material, but the determination of the HOMO-LUMO gap was a key finding.

Investigation of Charge Distribution and Delocalization within the Xanthene Moiety

The distribution of electron density within the 9-Methoxy-9-phenyl-9H-xanthene molecule is crucial for understanding its reactivity and intermolecular interactions. The xanthene moiety itself is an electron-rich system, and the substituents at the C9 position significantly influence the charge distribution.

In a closely related compound, 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, it has been noted that charge delocalization into the adjacent aromatic rings of the xanthene moiety can stabilize a cationic center at the C9 position. iucr.org This stabilization is important as it can facilitate nucleophilic attack at this position. iucr.org The phenyl and methoxy groups in 9-Methoxy-9-phenyl-9H-xanthene would also participate in this charge delocalization.

Computational methods like the analysis of the Molecular Electrostatic Potential (MESP) can provide a visual representation of the charge distribution. MESP maps highlight the electrophilic and nucleophilic regions of a molecule. researchgate.netyyu.edu.tr For the zinc phthalocyanine derivative with 9-phenyl-9H-xanthene substituents, MESP maps were used to define these regions, which is essential for predicting how the molecule will interact with other species. researchgate.netyyu.edu.tr

Computational Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For 9-Methoxy-9-phenyl-9H-xanthene, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra). For example, in a study of a different xanthene derivative, theoretical vibrational frequencies were calculated and compared with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectra. ripublication.com

TD-DFT is the method of choice for predicting UV-Vis absorption spectra. nih.gov In the study of novel 9-phenyl-9-phosphafluorene oxide derivatives, UV-Vis absorption and photoluminescence studies were conducted and the results were interpreted with the aid of computational models. beilstein-journals.org The absorption bands were attributed to π→π* transitions within the conjugated system. beilstein-journals.org For 9-Methoxy-9-phenyl-9H-xanthene, TD-DFT calculations could similarly predict its absorption maxima and provide insights into the nature of its electronic transitions.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state (often the gas phase at 0 K), molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of 9-Methoxy-9-phenyl-9H-xanthene, including the rotation of the phenyl group and the dynamics of the methoxy group.

The conformational dynamics are important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The xanthene core itself has a boat-like conformation, and the substituents at the C9 position can adopt various orientations. In a study of 9-trifluoromethylxanthenediols, the torsion of the phenyl ring at C9 was described by a dihedral angle, which was found to vary between different derivatives. acs.org MD simulations could provide a more complete picture of the accessible conformations and the energy barriers between them for 9-Methoxy-9-phenyl-9H-xanthene.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For 9-Methoxy-9-phenyl-9H-xanthene, computational methods could be used to study various reactions, such as its synthesis or its role in a catalytic cycle.

Modeling and Simulation of Host-Guest Interactions in Xanthene Systems

Xanthene derivatives are known to act as hosts in supramolecular chemistry, forming inclusion complexes with a variety of guest molecules. nih.govresearchgate.net The bulky and rigid structure of the xanthene scaffold makes it an ideal building block for designing molecular hosts. iucr.org

Computational modeling and simulation play a crucial role in understanding and predicting these host-guest interactions. In a study of N,N'-bis(9-phenyl-9-xanthenyl)propane-1,3-diamine and N,N'-bis(9-phenyl-9-xanthenyl)butane-1,4-diamine as hosts, computational methods were used to analyze the noncovalent interactions, such as hydrogen bonds and C-H···π interactions, between the host and guest molecules. researchgate.net These interactions are critical for the stability and selectivity of the host-guest complex.

For 9-Methoxy-9-phenyl-9H-xanthene, its potential as a host molecule could be explored through computational simulations. By modeling its interaction with various potential guest molecules, it would be possible to predict its binding affinity and selectivity, thus guiding experimental work in the design of new supramolecular systems.

Advanced Applications of 9 Methoxy 9 Phenyl 9h Xanthene in Organic Synthesis

Utilization as a Crucial Building Block in the Construction of Complex Molecular Architectures

The 9-phenylxanthene unit can be viewed as a robust three-dimensional building block. Its rigid structure is a desirable feature when constructing complex, non-planar molecules. While derivatives like 9-trifluoromethylxanthenediols have been explicitly used as monomers for creating high-performance polymers, the role of 9-methoxy-9-phenyl-9H-xanthene is primarily as a precursor to the reactive intermediate that allows for its incorporation into larger structures. acs.org

The core strategy involves the generation of an electrophilic center at the C9 position. Precursors such as 9,9-dichloroxanthene can be reacted with nucleophiles, like indoles, to form new carbon-carbon bonds at this position, yielding complex products such as 9-(indol-3'-yl)xanthenes. publish.csiro.au Similarly, the reaction of o-hydroxychalcones with arynes provides a direct route to various 9-substituted xanthenes. nih.gov

In this context, 9-methoxy-9-phenyl-9H-xanthene represents a stabilized version of the key cationic intermediate. The methoxy (B1213986) group can be considered a protecting group for the C9 position. Under specific, likely acidic, conditions, the loss of methanol (B129727) would generate the 9-phenylxanthenyl cation, which could then be trapped by a wide range of nucleophiles to build more elaborate molecular frameworks. This approach allows the otherwise highly reactive xanthene core to be carried through synthetic sequences before its final, strategic incorporation.

| Precursor(s) | Reagents/Conditions | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Xanthone (B1684191), 1-Methyl-2-phenylindole | 1) Thionyl chloride; 2) Benzene, reflux | 9-(Indol-3'-yl)xanthene derivative | Formation of 9,9-dichloroxanthene followed by nucleophilic substitution by indole. | publish.csiro.au |

| o-Hydroxychalcone, o-(Trimethylsilyl)phenyl triflate | CsF, MeCN | 9-Substituted xanthene | Tandem nucleophilic attack of phenoxide on benzyne (B1209423) and intramolecular Michael addition. | nih.gov |

| Dihydroxybenzene, 2,2,2-Trifluoroacetophenone | Triflic superacid (TFSA), Dichloromethane (DCM) | 9-Trifluoromethylxanthenediol | Superacid-catalyzed condensation reaction. | acs.org |

| 2-Bromophenyl phenyl ether, n-Butyllithium, Acetone | THF, -78 °C | 9,9-Dimethyl-9H-xanthene | Lithiation followed by intramolecular cyclization with acetone. | chemicalbook.com |

Roles as Catalysts or Ligands in Organic Transformations

The xanthene backbone itself is a highly effective scaffold for the design of specialized ligands used in transition-metal catalysis. The most prominent example is Xantphos, where diphenylphosphine (B32561) groups are attached at the 4 and 5 positions of the xanthene ring system. acs.org The rigidity of the xanthene spacer defines a specific bite angle for the chelating phosphine (B1218219) groups, which can significantly influence the outcome of catalytic reactions, leading to high selectivity and efficiency.

However, 9-methoxy-9-phenyl-9H-xanthene itself is not employed directly as a ligand or catalyst. The reactivity of the C9 position makes it generally unsuitable for such roles, as the phenyl and methoxy substituents would not provide the necessary coordination sites for a metal center in the way that the phosphine groups of Xantphos do. The chemistry of 9-methoxy-9-phenyl-9H-xanthene is dominated by heterolytic bond cleavage at the C9 position, rather than the stable coordination required for catalysis. The value of the xanthene structure in catalysis lies in its use as a rigid backbone, a role distinct from the reactivity inherent to the C9-substituted title compound.

Precursors for Specialized and Novel Organic Reactions

The most significant role for 9-methoxy-9-phenyl-9H-xanthene in advanced synthesis is as a stable precursor to the 9-phenylxanthenyl cation. This reactive intermediate is the key to a variety of specialized transformations. The generation of this cation from a stable, neutral molecule like a methoxy ether allows for controlled initiation of subsequent reactions.

The classic precursor to this cation is 9-phenyl-9H-xanthen-9-ol. nist.gov In the presence of acid, this alcohol readily loses a molecule of water to form the stabilized carbocation. This cation can then participate in a range of reactions, including electrophilic additions and the formation of other derivatives. The serendipitous synthesis of a related compound, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, arose from a solution of the corresponding xanthen-9-ol in a methanol/chloroform mixture, highlighting the ease with which the cation is formed and trapped by a nucleophilic solvent. nih.gov

Therefore, 9-methoxy-9-phenyl-9H-xanthene can be seen as an isolated, stable intermediate in this process. Its utility lies in its potential to regenerate the cation under specific conditions, effectively acting as a cation-releasing agent. This would be advantageous in reactions where the slow, controlled release of the electrophile is required, or where the precursor needs to be tolerated in a reaction mixture before its activation is desired. This makes it a valuable tool for initiating polymerization, dye formation, or other reactions driven by potent electrophiles.

| Precursor | Reagents/Conditions for Cation Generation | Resulting Intermediate | Potential Subsequent Reaction | Reference |

|---|---|---|---|---|

| 9-Phenyl-9H-xanthen-9-ol | Acid (e.g., H₂SO₄, HCl) | 9-Phenylxanthenyl cation | Nucleophilic trapping by solvents (e.g., methanol, ethanol), or reaction with other nucleophiles. | nih.govnist.gov |

| 9,9-Dichloroxanthene | Lewis acid or reaction with nucleophile | 9-Chloroxanthenyl cation (transient) | Condensation with electron-rich aromatics like indoles. | publish.csiro.au |

| 9-Methoxy-9-phenyl-9H-xanthene | Acid (e.g., H⁺) | 9-Phenylxanthenyl cation | Regeneration of the cation for trapping by different nucleophiles. | nih.gov |

| 9,9'-bi(xanthene)-type hexaphenylethane | Two-electron oxidation | Bis(9-xanthenylium)-type dication | Electrochromic switching, formation of a diradical upon reduction. | elsevierpure.com |

Derivatization and Functionalization Strategies for 9 Methoxy 9 Phenyl 9h Xanthene Analogs

The 9-phenyl-9H-xanthene scaffold is a privileged structure in medicinal chemistry and materials science. Its three-dimensional, rigid framework has been exploited for the development of a wide range of functional molecules. The derivatization of this core structure, particularly the introduction of various functional groups on the xanthene backbone, the pendant phenyl ring, or at the 9-position, allows for the fine-tuning of its chemical, physical, and biological properties. This section explores several key strategies for the chemical modification of 9-methoxy-9-phenyl-9H-xanthene and its analogs.

Supramolecular Chemistry of 9 Methoxy 9 Phenyl 9h Xanthene and Its Derivatives

Host-Guest Inclusion Phenomena with Xanthene-Based Hosts

Xanthene derivatives, particularly those derived from xanthenol, have been identified as versatile hosts in the field of host-guest chemistry, capable of encapsulating small organic molecules. nih.gov This capability stems from their unique structural framework, which allows for the formation of inclusion complexes. The process of inclusion involves a "guest" molecule fitting into a cavity of a "host" molecule.

While direct studies on the host-guest chemistry of 9-Methoxy-9-phenyl-9H-xanthene are not extensively detailed in the provided search results, the broader class of xanthenol compounds serves as an excellent model. These compounds are known to form inclusion complexes with a variety of small organic guests. nih.gov The formation of these complexes is driven by various non-covalent interactions between the host and the guest.

For instance, the serendipitous synthesis of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene occurred from a solution containing its parent alcohol, 9-(2-methoxyphenyl)-9H-xanthen-9-ol, and theophylline. nih.gov This suggests a potential interaction between the xanthene framework and theophylline, a common organic guest molecule in supramolecular studies.

The table below summarizes the types of guest molecules that are often involved in inclusion phenomena with host compounds like xanthenes.

| Guest Molecule Type | Examples | Potential Interaction Sites with Xanthene Host |

| Small Organic Molecules | Theophylline | Hydrogen bonding, π-π stacking |

| Solvents | Methanol (B129727), Chloroform | Dipole-dipole, hydrogen bonding |

The study of these host-guest systems is crucial for applications in areas such as solvent-free reactions and guest exchange experiments. nih.gov

Design Principles for Xanthene-Based Host Compounds

The effectiveness of xanthene derivatives as host compounds is not accidental but is rooted in specific design principles. According to Weber's rules for designing efficient host compounds, molecules should be bulky and possess functionalities capable of participating in hydrogen bonding. nih.gov Xanthene-based compounds align well with these principles.

Key design features of xanthene-based hosts include:

Bulky and Rigid Framework: The tricyclic xanthene core provides a well-defined and rigid structure, which is a fundamental requirement for creating a stable molecular cavity.

Hydrogen Bonding Capabilities: The presence of oxygen atoms in the xanthene ether linkage and in substituents like methoxy (B1213986) groups allows for the formation of hydrogen bonds with suitable guest molecules. nih.gov

Stabilization of Cationic Centers: The xanthene moiety can stabilize a positive charge at the central carbon (C9) through charge delocalization into the adjacent aromatic rings. This electronic feature is significant for facilitating interactions with nucleophilic guest species. nih.gov

Orthogonal Phenyl Groups: In derivatives like 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene system and the methoxyphenyl ring are nearly orthogonal to each other. nih.govnih.gov This perpendicular arrangement can create defined pockets and channels within the crystal lattice, suitable for accommodating guest molecules.

These principles guide the synthesis of new xanthene derivatives with tailored host properties for specific applications in molecular recognition and separation.

Role of Intermolecular Interactions in Xanthene Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a deep understanding of intermolecular interactions. ias.ac.in The crystal structures of 9-methoxy-9-phenyl-9H-xanthene derivatives are governed by a complex interplay of weak, non-covalent forces that dictate the three-dimensional packing of the molecules.

In the crystal structure of the related compound, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, several key intermolecular interactions have been identified:

C-H···O Interactions: These interactions play a significant role in linking molecules together to form chains within the crystal. nih.govnih.gov

C-H···π Interactions: Weak C-H···π interactions are also present, where a hydrogen atom interacts with the electron cloud of an aromatic ring. nih.gov

The precise geometry and relative orientation of the molecules in the crystal are a result of the cumulative effect of these varied interactions. ias.ac.in The table below presents crystallographic data for 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, which illustrates the structural parameters influenced by these intermolecular forces.

| Crystal Data for 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene nih.govnih.gov | |

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 318.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0665 (6) |

| b (Å) | 9.7653 (7) |

| c (Å) | 21.3191 (15) |

| β (°) | 105.560 (2) |

| Volume (ų) | 1617.8 (2) |

| Z | 4 |

| Dihedral Angle (xanthene/methoxyphenyl) | 89.27 (3)° |

| C20—O3—C15—C16 Torsion Angle | 11.56 (18)° |

These data highlight the specific three-dimensional arrangement that arises from the various intermolecular forces at play. The understanding and control of these interactions are at the core of crystal engineering, enabling the design of new materials with specific physical and chemical properties. ias.ac.inrsc.org

Conclusion and Future Research Directions in 9 Methoxy 9 Phenyl 9h Xanthene Chemistry

Summary of Key Research Advances and Contributions to Xanthene Chemistry

The xanthene scaffold is a privileged heterocyclic motif renowned for its broad-ranging applications in medicinal chemistry, materials science, and diagnostics. researchgate.netamazonaws.comijarsct.co.innih.govresearchgate.netijcrt.orgnih.govnih.gov Derivatives of xanthene exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netamazonaws.comijarsct.co.inresearchgate.netijcrt.orgnih.govumn.edu In the realm of materials science, the unique photophysical properties of the xanthene core are harnessed in fluorescent dyes, pH sensors, and laser technologies. amazonaws.comnih.govijcrt.org

A significant recent advancement in xanthene chemistry is the development of spiro[fluorene-9,9′-xanthene] (SFX) based compounds as highly effective hole-transporting materials (HTMs) for perovskite solar cells and as host materials for phosphorescent organic light-emitting diodes (OLEDs). mdpi.comacs.orgresearchgate.net This underscores the versatility of the xanthene structure in creating advanced materials for optoelectronic applications.

While research on the specific compound 9-Methoxy-9-phenyl-9H-xanthene is not extensive, studies on closely related 9,9-disubstituted xanthenes provide valuable insights. For instance, crystallographic analysis of 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene has detailed the non-planar, orthogonal arrangement of the xanthene and phenyl rings and the nature of intermolecular forces, such as C-H···O and C-H···π interactions, that govern its solid-state architecture. nih.gov Such fundamental structural studies are crucial contributions, as they help elucidate the stereoelectronic properties of the C9 position, which is key to the reactivity and function of this class of compounds. The stabilization of a cationic center at the C9 position is a key feature that facilitates nucleophilic attack, a central aspect of xanthene chemistry. nih.gov

Identification of Unexplored Synthetic Avenues for 9-Methoxy-9-phenyl-9H-xanthene

The synthesis of 9-substituted xanthenes has been approached through various methodologies, yet specific, high-yield routes to 9-Methoxy-9-phenyl-9H-xanthene remain largely unexplored. Current literature indicates that a related compound was synthesized serendipitously via the slow evaporation of a methanol (B129727) solution of the precursor alcohol, 9-(2-methoxyphenyl)-9H-xanthen-9-ol. nih.gov This suggests that the reaction of the parent alcohol, 9-phenyl-9H-xanthen-9-ol, with methanol under acidic conditions is a viable, albeit potentially low-yielding, route.

Future synthetic explorations could focus on more controlled and efficient methodologies:

Acid-Catalyzed Alkoxylation: A systematic investigation into various acid catalysts (both Brønsted and Lewis acids) for the reaction between 9-phenyl-9H-xanthen-9-ol and methanol could optimize yield and reaction time. The use of modern, environmentally benign solid acid catalysts, such as sulfonated fructose (B13574) or calcined layered double hydroxides, could offer greener alternatives. amazonaws.comacs.org

From Xanthones: A robust and versatile approach could involve the modification of the carbonyl group in 9-phenylxanthone. researchgate.netnih.gov This two-step process would first involve the addition of a phenyl Grignard reagent to the xanthone (B1684191) to form the tertiary alcohol, followed by methylation. Alternatively, direct conversion of the xanthone to a 9,9-dichloro intermediate followed by substitution with sodium methoxide (B1231860) presents another avenue.

Multicomponent Reactions: The development of a one-pot, multicomponent reaction that combines a salicylaldehyde (B1680747) derivative, a phenol (B47542), and a methoxyphenyl precursor could provide a novel and highly efficient entry point to this and related structures.

Advanced Synthetic Technologies: The application of techniques such as ultrasound-assisted synthesis or flow chemistry could enhance reaction rates, improve yields, and allow for safer, more scalable production. nih.gov

Emerging Trends in Mechanistic and Theoretical Studies of the Compound

Detailed mechanistic and theoretical studies on 9-Methoxy-9-phenyl-9H-xanthene are sparse, presenting a significant opportunity for future research. Emerging trends in the study of related heterocyclic and substitution reactions point toward several promising areas of investigation.

Conformational Analysis: The xanthene ring system is not planar but adopts a folded or boat-like conformation. acs.orgnih.gov Detailed computational studies, using Density Functional Theory (DFT), could elucidate the conformational landscape of 9-Methoxy-9-phenyl-9H-xanthene. Key parameters for investigation would include the dihedral angle between the xanthene wings (θ) and the torsional angle of the C9-phenyl group (φ), which are critical to understanding its molecular shape and packing. acs.org

Nucleophilic Substitution at C9: The reaction to form the C9-methoxy bond from the corresponding alcohol likely proceeds through a stabilized xanthylium cation intermediate, a type of SN1 reaction. However, recent studies on nucleophilic aromatic substitution (SNAr) have revealed a continuum of mechanisms, including concerted and borderline pathways, challenging classical stepwise assumptions. nih.govnih.gov A thorough mechanistic investigation using kinetic isotope effects and computational modeling could determine the precise nature of nucleophilic substitution at the sterically hindered C9 position of the xanthene core. researchgate.net

Supramolecular Chemistry: The solid-state structure of xanthene derivatives is dictated by a network of weak non-covalent interactions. nih.gov Future work should focus on computational modeling of the electrostatic potential surface to predict and understand the C-H···O and π-stacking interactions, which could be exploited for the rational design of crystalline materials or host-guest complexes.

Future Potential for Novel Structural Designs and Chemical Transformations

The 9-Methoxy-9-phenyl-9H-xanthene scaffold serves as a valuable starting point for the design of novel functional molecules and for exploring new chemical transformations.

Materials for Optoelectronics: Inspired by the success of the spiro[fluorene-9,9′-xanthene] (SFX) core in photovoltaics, mdpi.comacs.org novel derivatives of 9-Methoxy-9-phenyl-9H-xanthene could be designed. Functionalization of the pendant phenyl ring or the xanthene backbone with electron-donating or electron-withdrawing groups could tune the frontier molecular orbital energy levels for applications as host materials in OLEDs or as components in thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org

Medicinal Chemistry Scaffolds: The substitution at the C9 position strongly influences the biological activity of xanthenes. ijarsct.co.inresearchgate.netnih.gov The methoxy (B1213986) group can be viewed not just as a static substituent but as a potential leaving group. Nucleophilic displacement of the methoxy group with various amines, thiols, or carbon nucleophiles could generate a diverse library of new 9-substituted-9-phenyl-xanthene derivatives for screening against various biological targets, including cancer cell lines and pathogenic microbes. umn.edu

Chemical Probes and Sensors: The inherent fluorescence of many xanthene derivatives provides a foundation for developing chemical sensors. ijcrt.org By incorporating recognition moieties onto the 9-phenyl-9H-xanthene framework, it may be possible to design novel fluorescent probes that respond to specific analytes or changes in the local environment, such as pH.

Advanced Chemical Transformations: The methoxy group at the C9 position could be leveraged in novel chemical transformations. For example, acid-mediated elimination could potentially generate the xanthylium cation, which could then be trapped by a wide range of nucleophiles, providing a general method for C9 functionalization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Methoxy-9-phenyl-9H-xanthene, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically begins with 9-phenyl-9H-xanthen-9-ol derivatives. For example, 9-(2-methoxyphenyl)-9H-xanthen-9-ol is synthesized via Grignard reactions (e.g., o-tolylmagnesium bromide) followed by acid-catalyzed cyclization . Slow evaporation of methanol/chloroform solutions facilitates crystallization. Yield optimization requires precise stoichiometry of Grignard reagents and temperature control (reflux in THF, ~2 hours). Substitution patterns on the phenyl ring (e.g., methoxy placement) are critical for avoiding steric hindrance during nucleophilic attack .

Q. How is the molecular structure of 9-Methoxy-9-phenyl-9H-xanthene validated, and what key crystallographic parameters are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K confirms orthogonality between the xanthene core and methoxyphenyl substituent (dihedral angle: 89.27°). Key interactions include:

- C—H⋯O contacts (3.303 Å, 136°) forming anti-parallel chains along [010].

- Intramolecular C—H⋯π interactions (2.974–3.680 Å) stabilizing the planar xanthene system .

Refinement uses SHELX software, with aromatic H atoms geometrically constrained (C—H = 0.95 Å) and Uiso(H) values set to 1.2–1.5×Ueq(C) .

Advanced Research Questions

Q. What intermolecular interactions dominate the supramolecular assembly of 9-Methoxy-9-phenyl-9H-xanthene derivatives, and how can these be exploited in host-guest chemistry?

- Methodological Answer : Weak hydrogen bonds (C—H⋯O) and π–π stacking (4.034 Å edge-to-face) govern packing. These interactions enable host-guest systems by stabilizing inclusion complexes with small organic guests (e.g., theophylline). Design principles include:

- Introducing bulky substituents to enhance cavity formation (Weber’s rules).

- Modifying methoxy groups to tune hydrogen-bond donor/acceptor capacity .

Applications in solvent-free reactions and guest-exchange experiments are documented, with host efficiency quantified via SC-XRD and NMR titration .

Q. How do substituent effects influence the photophysical properties of 9-Methoxy-9-phenyl-9H-xanthene derivatives in pH-sensing applications?

- Methodological Answer : Methoxy and hydroxyl groups enable fluorimetric pH sensing via protonation-dependent emission shifts. For example:

- Fluorimetric response : Deprotonation at alkaline pH increases conjugation, shifting λem by ~50 nm (e.g., from 450 nm to 500 nm).

- Colorimetric response : Charge delocalization in the xanthene core stabilizes quinoidal structures, altering absorbance maxima .

Experimental validation involves UV-vis and fluorescence spectroscopy in buffered solutions (pH 2–12), with quantum yields calculated using integrated sphere methods .

Q. What mechanistic insights explain the role of 9-Methoxy-9-phenyl-9H-xanthene in photosensitization, and how is efficiency quantified?

- Methodological Answer : The xanthene scaffold acts as a triplet photosensitizer via intersystem crossing (ISC). Key metrics include:

- Singlet oxygen quantum yield (ΦΔ) : Measured using 1,3-diphenylisobenzofuran (DPBF) as a trap, with ΦΔ > 0.5 reported for derivatives with electron-withdrawing groups .

- Absorption bathochromic shifts : Methoxy substituents extend π-conjugation, shifting λabs to 350–400 nm. Solubility in lipophilic polymers (e.g., PDMS) is enhanced by alkyl chain modifications .

Methodological Notes

- SHELX Refinement : Use SHELXL for structure refinement, prioritizing anisotropic displacement parameters for non-H atoms .

- Fluorescence Quantum Yield : Calibrate using rhodamine B (Φ = 0.69 in ethanol) as a reference .

- Safety : Handle methoxy-substituted xanthenes under inert atmospheres; Grignard reagents require dry THF and strict temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.